2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine
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Overview
Description
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trichloromethyl-substituted precursor with a diamine compound, followed by cyclization to form the imidazo[4,5-b]pyrazine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
Scientific Research Applications
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
1,2,3-Triazolo[4,5-b]pyrazine: Used in luminescence and complexation studies.
Uniqueness
2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine is unique due to its specific trichloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
58885-18-0 |
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Molecular Formula |
C6H3Cl3N4 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H3Cl3N4/c7-6(8,9)5-12-3-4(13-5)11-2-1-10-3/h1-2H,(H,10,11,12,13) |
InChI Key |
HPLLRAYWMCYNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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